N-benzoyl-4-hydroxypiperidine
Overview
Description
N-benzoyl-4-hydroxypiperidine is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
N-benzoyl-4-hydroxypiperidine derivatives play a significant role in catalysis, particularly in C-H amination processes. Yoo et al. (2011) demonstrated that C-H amination of N-aryl benzamides with O-benzoyl hydroxylamines could be achieved using Pd(II) or Pd(0) catalysts, highlighting a novel approach for the synthesis of tertiary and secondary arylalkyl amines from benzoic acids (Yoo et al., 2011).
Material Science
In material science, this compound derivatives have been utilized to enhance the properties of polymers. Zakrzewski and Szymanowski (2000) successfully synthesized 2-hydroxybenzophenone UV-absorbers containing a 2,2,6,6-tetramethylpiperidine group through benzoylation, showcasing their application in improving polymer stability against UV radiation (Zakrzewski & Szymanowski, 2000).
Chemical Synthesis
Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates was explored by Singh et al. (2017), where the products, N-(2-hydroxyphenyl)benzamides, showed biological interest. This method offers a chemoselective way to achieve N-benzoylation, contributing to the synthesis of biologically relevant compounds (Singh et al., 2017).
Analytical Chemistry
Julka and Regnier (2004) explored benzoyl derivatization as a method to improve the retention of hydrophilic peptides in tryptic peptide mapping. By introducing a hydrophobic benzoyl moiety into peptides, they could increase the retention of smaller, hydrophilic peptides during reversed-phase chromatography, enhancing analytical techniques in proteomics (Julka & Regnier, 2004).
Ligand Synthesis
Legault and Charette (2003) reported on the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine and its use in an N-amination/benzoylation procedure, leading to polysubstituted N-benzoyliminopyridinium ylides. This work exemplifies the application of this compound derivatives in the synthesis of complex organic ligands (Legault & Charette, 2003).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, a class to which n-benzoyl-4-hydroxypiperidine belongs, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a wide range of therapeutic effects
Result of Action
Piperidine derivatives are known to have a wide range of therapeutic effects, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-Benzoyl-4-hydroxypiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable enzyme is N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase, which catalyzes the methylation of N-benzoyl-4-hydroxyanthranilate This interaction is crucial for the biosynthesis of certain phytoalexins in plants
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, piperidine derivatives, including this compound, have shown potential in modulating the activity of certain receptors and enzymes, thereby impacting cellular functions . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, making this compound a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to certain enzymes and proteins, leading to either inhibition or activation of their functions. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways, resulting in altered gene expression and cellular responses
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of temporal analysis in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, the compound may undergo hydroxylation, methylation, or other chemical modifications, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is vital for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular organelles or compartments within the cell, depending on its targeting signals and post-translational modifications . The subcellular localization of the compound can influence its activity and function, making it an important aspect of its biochemical analysis.
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNPWISXEGFAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432191 | |
Record name | N-benzoyl-4-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80213-01-0 | |
Record name | N-benzoyl-4-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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